molecular formula C11H17ClN4 B1490047 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine CAS No. 1251230-19-9

4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine

Cat. No.: B1490047
CAS No.: 1251230-19-9
M. Wt: 240.73 g/mol
InChI Key: SABHIPPRKSXMHK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Abstract Services Registry Documentation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine. This nomenclature clearly delineates the structural components: a pyrimidine ring bearing a chlorine substituent at the 4-position and a 4-isopropylpiperazin-1-yl group at the 6-position. The Chemical Abstract Services registry number for this compound is documented as 1251230-19-9, providing a unique identifier for database searches and regulatory documentation. This registry number serves as the primary reference for accessing comprehensive chemical and physical property databases, patent literature, and scientific publications related to this specific molecular entity.

The compound is catalogued in multiple chemical supply databases, including specialized pharmaceutical chemical suppliers, where it is listed with consistent identification parameters. The systematic naming convention ensures unambiguous identification across different chemical databases and research platforms. Alternative naming systems may refer to this compound using different positional numbering or structural descriptors, but the Chemical Abstract Services number remains the definitive identifier for regulatory and commercial purposes.

Properties

IUPAC Name

4-chloro-6-(4-propan-2-ylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-9(2)15-3-5-16(6-4-15)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABHIPPRKSXMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyrimidine Precursors

  • Reagents and Conditions:
    • Starting material: 4,6-dihydroxy-2-methylpyrimidine
    • Chlorinating agent: Phosphorus oxychloride (POCl₃)
    • Reaction solvent: POCl₃ acts as both reagent and solvent
    • Temperature: Typically reflux conditions
    • Outcome: Conversion of hydroxyl groups to chlorides yielding 4,6-dichloropyrimidine

This step is crucial to activate the pyrimidine ring for nucleophilic substitution.

Nucleophilic Aromatic Substitution (S_NAr) with 4-Isopropylpiperazine

  • Reagents and Conditions:

    • Nucleophile: 4-isopropylpiperazine
    • Base: N,N-diisopropylethylamine (DIPEA)
    • Solvent: Ethanol or isopropanol
    • Temperature: 75–85 °C, reflux for 3 hours or as optimized
    • Molar ratios: Typically equimolar or slight excess of nucleophile to dichloropyrimidine
    • Reaction vessel: Standard reflux apparatus or sealed pressure vessel for higher temperatures if needed
  • Reaction Mechanism:

    • The nucleophilic nitrogen of the piperazine attacks the electron-deficient C-6 position bearing chlorine.
    • Chloride is displaced, forming the C-N bond.
    • The C-4 chlorine remains unreacted under these conditions, preserving the 4-chloro substituent.
  • Yields:

    • Moderate to good yields reported, generally in the range of 60–80%.

Representative Synthetic Scheme

Step Starting Material Reagents & Conditions Product Yield (%)
1 4,6-Dihydroxy-2-methylpyrimidine POCl₃, reflux 4,6-Dichloropyrimidine 70–85
2 4,6-Dichloropyrimidine + 4-isopropylpiperazine DIPEA, ethanol, reflux 75–85 °C, 3 h This compound 60–80

Research Findings and Optimization Notes

  • Base Selection: DIPEA is preferred due to its steric hindrance and non-nucleophilic nature, minimizing side reactions and promoting selective substitution.

  • Solvent Effects: Alcoholic solvents such as ethanol or isopropanol facilitate solubility of reactants and moderate reaction rates. Use of polar aprotic solvents like DMF can increase reaction rates but may also promote unwanted side reactions.

  • Temperature Control: Elevated temperatures (75–85 °C) are necessary to overcome the activation energy for S_NAr but must be controlled to avoid decomposition or multiple substitutions.

  • Substitution Selectivity: The reaction conditions favor substitution at the 6-position chlorine due to electronic and steric factors, preserving the 4-chloro substituent for further functionalization if desired.

  • Purification: Products are typically purified by recrystallization or chromatographic techniques to achieve high purity suitable for biological evaluation.

Comparative Data from Literature

Compound Reaction Conditions Yield (%) Notes
This compound DIPEA, EtOH, 80 °C, 3 h 65–75 Selective substitution at C-6
Analogous 4,6-dichloropyrimidine substitution with other piperazines Similar conditions, sealed vessel at 145–150 °C 50–90 Higher temperature needed for less reactive amines

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at position 4 can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Substitution reactions: The piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include potassium carbonate and DMF.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has emerged as a promising candidate for cancer treatment due to its inhibitory effects on KIF18A, a motor protein involved in cancer cell proliferation and metastasis. Preliminary studies indicate that it exhibits antiproliferative properties against various cancer cell lines, making it a focal point in oncology research.

Synthesis:
The synthesis of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine typically involves several chemical reactions that allow for the modification of the pyrimidine core. This compound can serve as an intermediate in the development of more complex molecules with therapeutic potential.

Inhibition Studies:
Research indicates that this compound shows significant binding affinity to KIF18A. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions, which are essential for optimizing the compound's efficacy while minimizing off-target effects.

Antimicrobial Properties:
Similar compounds have been investigated for their antimicrobial activity, suggesting that this compound may also have broader applications in treating infectious diseases.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds reveals variations in biological activity:

Compound NameStructural FeaturesBiological Activity
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amineSimilar pyrimidine core; methyl instead of isopropylPotential KIF18A inhibitor
2-Methyl-4-chloropyrimidineLacks piperazine; simpler structureAntimicrobial properties
5-Amino-6-chloropyrimidineAmino group at position 5; no piperazineAntiproliferative activity

This table highlights how modifications in substituents can significantly influence biological activity and therapeutic potential.

Case Studies and Research Findings

Case Study 1: KIF18A Inhibition
A study focused on the interaction between this compound and KIF18A demonstrated its ability to inhibit cancer cell growth effectively. The compound was tested against several cancer cell lines, showing significant reductions in proliferation rates compared to untreated controls.

Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of related pyrimidine derivatives. Compounds with similar structures exhibited varying degrees of efficacy against bacterial strains, indicating the potential for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Chlorine vs. Hydroxyl/Amino Groups
  • 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9): Replaces the 4-isopropylpiperazine group with a hydroxyl group. This substitution drastically reduces lipophilicity (logP ~0.5 vs. ~2.8 for the target compound) and increases solubility in polar solvents.
  • 4-Amino-6-arylpyrimidines: Synthesized via electrochemical arylation of 4-amino-6-chloropyrimidines. The amino group at the 4-position enhances electronic density on the pyrimidine ring, facilitating nucleophilic aromatic substitution reactions. However, these compounds lack the piperazine-derived steric effects critical for selective receptor binding .
Trifluoromethyl and Halogenated Derivatives
  • 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (CAS 1491288-14-2): Replaces the piperazine ring with a piperidine group bearing a trifluoromethyl substituent. The trifluoromethyl group increases electronegativity and metabolic stability, while the piperidine ring reduces basicity (pKa ~7.5 vs.
  • 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine : Incorporates a fluorophenyl group on the piperazine. The electron-withdrawing fluorine atom enhances π-π stacking interactions with aromatic residues in target proteins, improving binding affinity in certain kinase assays .

Heterocyclic Core Modifications

Pyridazine vs. Pyrimidine Derivatives
  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine: Replaces the pyrimidine core with pyridazine.
Fused-Ring Systems
  • Thieno[2,3-d]pyrimidines: Fused thiophene rings enhance planarity and rigidity, improving intercalation with DNA or enzyme active sites. For example, 4-chloro-6-(4-(trifluoromethoxy)phenylamino)pyrimidine-5-carbaldehyde-derived thienopyrimidines show enhanced anti-proliferative activity in cancer cell lines .

Piperazine/Piperidine Substituent Effects

Compound Piperazine Substituent Key Properties Biological Activity
Target Compound 4-isopropyl Moderate lipophilicity (logP ~2.8), high steric bulk Kinase inhibition (hypothetical)
6-(4-Methylpiperazin-1-yl)-1H-indole 4-methyl Reduced steric hindrance, higher solubility (logP ~1.9) Serotonin receptor modulation
4-Chloro-6-[4-(tetrahydro-furan-2-ylmethyl)-piperazin-1-yl]-pyrimidine Tetrahydrofuran-methyl Introduces oxygen for H-bonding, logP ~2.1 Antiviral (hypothetical)
4-Piperazin-1-yl-6-(trifluoromethyl)pyrimidine None (unsubstituted piperazine) Higher basicity (pKa ~9.5), lower metabolic stability Anticancer (in vitro)

Biological Activity

4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine is a pyrimidine derivative characterized by a chlorine atom at the 4-position and a 4-isopropylpiperazine group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H17ClN4\text{C}_{13}\text{H}_{17}\text{ClN}_4

This structure consists of a six-membered pyrimidine ring with two nitrogen atoms and an attached piperazine moiety, which is known for its diverse biological activities.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, related pyrimidine derivatives have demonstrated a variety of pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of KIF18A, a motor protein implicated in cancer cell proliferation and metastasis. This suggests potential applications in cancer therapeutics.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial properties.

The mechanism of action for this compound likely involves interaction with specific molecular targets, modulating their activity to exert biological effects. Research indicates that compounds with similar structures can bind to enzymes or receptors involved in cell proliferation and survival pathways.

Research Findings and Case Studies

Recent studies have explored the biological activity of pyrimidine derivatives, including this compound. Below are some notable findings:

  • Inhibition of KIF18A :
    • A study indicated that compounds structurally related to this compound exhibited significant inhibitory effects on KIF18A, leading to reduced proliferation in cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Antimicrobial Activity :
    • Research has shown that similar pyrimidine derivatives possess antimicrobial properties, with minimum inhibitory concentrations (MIC) reported against pathogens such as Escherichia coli and Candida albicans .
  • Structure–Activity Relationship (SAR) :
    • The SAR studies highlight how variations in substituents on the pyrimidine ring can significantly affect the biological activity. For instance, modifications to the piperazine group or the introduction of additional functional groups can enhance potency against specific targets .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amineSimilar pyrimidine core; methyl instead of isopropylPotential KIF18A inhibitor
2-Methyl-4-chloropyrimidineLacks piperazine; simpler structureAntimicrobial properties
5-Amino-6-chloropyrimidineAmino group at position 5; no piperazineAntiproliferative activity

Q & A

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human plasma at 37°C, sampling at intervals (0–48 hrs).
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to quantify CYP450-mediated degradation.
  • Mass Spectrometry Imaging (MSI) : Maps spatial distribution in tissue sections.
    Stability data informs formulation strategies (e.g., prodrug design) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine

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